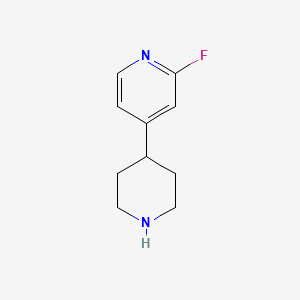

2-Fluoro-4-(piperidin-4-yl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves introducing a fluorine atom at the 2-position of the pyridine ring, followed by the attachment of a piperidine moiety. Various synthetic methods can achieve this, including cyclization reactions, multicomponent reactions, and functionalization of existing pyridine derivatives .

Molecular Structure Analysis

The molecular structure consists of a pyridine ring substituted with a fluorine atom at the 2-position and a piperidine ring at the 4-position. The piperidine ring contributes to its biological activity .

Chemical Reactions Analysis

2-Fluoro-4-(piperidin-4-yl)pyridine can participate in various chemical reactions, including cyclization, hydrogenation, and functional group transformations. These reactions are essential for modifying its properties and designing derivatives with specific pharmacological activities .

Physical And Chemical Properties Analysis

科学的研究の応用

Quantum Chemical and Molecular Dynamic Simulation Studies

Studies on piperidine derivatives, including those related to 2-Fluoro-4-(piperidin-4-yl)pyridine, have shown that these compounds can have significant applications in corrosion inhibition. For example, quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. These studies have provided insights into global reactivity parameters such as HOMO-LUMO energy gap, chemical hardness, and adsorption behaviors, which are crucial for understanding how these compounds interact with metal surfaces and their efficiency in corrosion protection (Kaya et al., 2016).

Synthesis of Polyfunctionalized 4H-pyran Derivatives

Another application involves the synthesis of polyfunctionalized 4H-pyran derivatives bearing a fluorochloro pyridyl moiety through one-pot multicomponent reactions catalyzed by piperidine. This synthesis approach has been highlighted for its efficiency, providing a route to these compounds characterized by short reaction times, high yields, and easy product separation. Such derivatives find importance in various fields including pharmaceuticals and materials science due to their diverse functional groups and structural complexity (Ye et al., 2010).

Two-Photon Fluorescence Probe for Zinc Ions

The development of two-photon fluorescence probes for Zn(2+) derived from dicyanostilbene, utilizing a novel Zn(2+) ligand, showcases the application of 2-Fluoro-4-(piperidin-4-yl)pyridine derivatives in biochemical sensing. These probes demonstrate a significant fluorescence enhancement in response to Zn(2+), large two-photon action cross-section, and pH insensitivity within biologically relevant ranges. Their ability to detect free Zn(2+) ions in live cells and tissues without interference from other metal ions marks a significant advancement in cellular and molecular biology research (Huang et al., 2011).

特性

IUPAC Name |

2-fluoro-4-piperidin-4-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCDGPFTSOECIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(piperidin-4-yl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B2666591.png)

![N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide](/img/structure/B2666593.png)

![N-(2-carbamoylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2666595.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2666602.png)

![N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666603.png)

![N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B2666609.png)

![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2666612.png)

![N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2666613.png)